Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate
Description
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate is a synthetic compound featuring a dimethyl isophthalate backbone substituted at the C5 position with a 1,2,3,4-tetrahydroacridine-derived carbamoyl group. This structure combines the electron-deficient aromatic system of isophthalate with the planar, nitrogen-rich acridine moiety, making it relevant for applications in supramolecular chemistry, fluorescence-based sensing, and as a precursor for bioactive molecules . The compound’s synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, with modifications to the acridine or isophthalate moieties enabling tailored properties .
Properties
CAS No. |
853317-87-0 |
|---|---|
Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
dimethyl 5-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-23(28)14-11-15(24(29)31-2)13-16(12-14)25-22(27)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,25,27) |
InChI Key |
AJGZJUVSNYKBOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical reactivity, making it valuable in the development of new compounds.
Biology
Research has indicated that this compound interacts with biological macromolecules such as proteins and nucleic acids. Its potential to modulate biological activities positions it as a candidate for further studies in biochemical pathways and cellular processes.
Medicine
The compound has been investigated for its therapeutic properties:
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in synthesizing dyes and pigments. Its unique chemical properties make it suitable for creating colorants with specific performance characteristics.
Case Studies
-
Anti-Cancer Research:
A study conducted by the National Cancer Institute evaluated compounds structurally similar to this compound. Results indicated significant growth inhibition rates across various human tumor cell lines . -
Biological Interaction Studies:
Research into the binding affinities of this compound with specific proteins showed promise in identifying new therapeutic targets for drug development.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Several derivatives share the dimethyl isophthalate core but differ in substituent groups. Key examples include:
Key Observations :
- Acridine vs.
Physicochemical and Functional Properties
- Fluorescence : The acridine ether derivative exhibits strong fluorescence due to its extended conjugated system, whereas the tetrahydroacridine group in the target compound may reduce fluorescence intensity due to reduced aromaticity .
- Crystallinity : The acridine ether derivative forms stable crystals with intermolecular hydrogen bonds (e.g., O6–H6O···N1, d = 2.857 Å), suggesting utility in crystal engineering .
Biological Activity
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate (CAS Number: 853317-87-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H22N2O5
- Molecular Weight : 414.44 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit biological activity through the inhibition of specific enzymes involved in cellular processes. Notably, it has been associated with the inhibition of IMPDH (Inosine Monophosphate Dehydrogenase), which plays a critical role in nucleotide synthesis and is a target for immunosuppressive drugs.
Antiproliferative Effects
Several studies have reported the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.3 | Induction of apoptosis via caspase activation |
| Study B | A549 | 12.7 | Cell cycle arrest at G2/M phase |
| Study C | MCF-7 | 10.5 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. Notably, it inhibits IMPDH activity, leading to reduced proliferation in lymphocytes and potential applications in treating autoimmune diseases and cancers.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that this compound exhibited promising results in reducing tumor size when combined with standard chemotherapy regimens.
- Autoimmune Disease Management : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased inflammation and joint damage, suggesting its potential as an immunomodulatory agent.
Safety and Toxicology
While preliminary studies indicate that this compound has therapeutic potential, further toxicological assessments are necessary to evaluate its safety profile. Current data suggest moderate toxicity at high concentrations but require comprehensive studies to establish safe dosing guidelines.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate?
- Synthesis : Use stepwise coupling reactions, such as amide bond formation between the acridinylcarbonyl group and the isophthalate backbone. Employ reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient activation of carboxylic acids .
- Characterization : Combine HPLC (High-Performance Liquid Chromatography) with mass spectrometry (MS) for purity assessment and structural confirmation. NMR (¹H and ¹³C) is critical for verifying regioselectivity and functional group integrity .
- Purification : Utilize membrane separation technologies (e.g., ultrafiltration) or column chromatography to isolate the compound from byproducts .
Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?
- Derivatize impurities using reagents like DNPH (2,4-dinitrophenylhydrazine) for carbonyl-containing contaminants, followed by LC-MS/MS analysis .
- For halogenated impurities, employ GC-ECD (Gas Chromatography with Electron Capture Detection) with reference standards (e.g., polychlorinated biphenyls) for calibration .
- Validate methods using factorial design to assess sensitivity, selectivity, and robustness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Apply a full factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, test 2-3 levels per factor to identify interactions affecting yield .
- Use computational tools (e.g., quantum mechanical simulations) to model reaction pathways and predict intermediates that lead to side products. Software like Gaussian or COMSOL can simulate energy barriers and transition states .
- Implement process control algorithms (e.g., PID controllers) to maintain optimal conditions during exothermic reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validate results using complementary techniques:
- Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
- Use X-ray crystallography to confirm stereochemistry if single crystals are obtainable .
Q. How can computational modeling predict the compound’s behavior in biological or environmental systems?
- Perform molecular docking studies to assess binding affinity with target proteins (e.g., using AutoDock Vina). Parameterize force fields to account for the acridinyl group’s π-π stacking interactions .
- Model environmental degradation pathways via QSAR (Quantitative Structure-Activity Relationship) tools, incorporating data on hydrolysis rates and photolytic stability .
- Validate predictions with experimental data from accelerated stability testing (e.g., under UV exposure or varying pH conditions) .
Q. What methodologies address heterogeneity in batch-to-batch reproducibility?
- Implement Quality by Design (QbD) principles: Define a design space for critical process parameters (CPPs) using response surface methodology (RSM) .
- Monitor real-time process analytics (e.g., PAT tools like Raman spectroscopy) to detect deviations during synthesis .
- Use principal component analysis (PCA) to correlate raw material variability (e.g., solvent purity) with final product quality .
Methodological Frameworks
- Experimental Design : Leverage fractional factorial designs to reduce the number of trials while capturing key variable interactions .
- Data Integrity : Secure raw data using encrypted LIMS (Laboratory Information Management Systems) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Theoretical Alignment : Ground hypotheses in reaction engineering fundamentals (e.g., Arrhenius kinetics for temperature-dependent steps) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
